(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
1285532-64-0 |
|---|---|
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.352 |
IUPAC Name |
5-cyclopropyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c23-17-8-7-11-3-1-2-4-13(11)14(17)10-19-22-18(24)16-9-15(20-21-16)12-5-6-12/h1-4,7-10,12,23H,5-6H2,(H,20,21)(H,22,24)/b19-10+ |
InChI Key |
JSSIRODPDPAPQM-VXLYETTFSA-N |
SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This hydrazone Schiff base is characterized by a unique molecular structure that includes a cyclopropyl group, a naphthyl moiety, and a pyrazole ring, which contribute to its diverse pharmacological properties.
Molecular Structure and Properties
- Molecular Formula : C18H16N4O2
- Molecular Weight : 320.35 g/mol
- IUPAC Name : this compound
The compound's structure can be represented as follows:
Synthesis
The synthesis typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 3-cyclopropyl-1H-pyrazole-5-carbohydrazide under reflux conditions in ethanol, leading to the formation of the desired hydrazone product. Optimization of reaction conditions is crucial for achieving high yields and purity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has demonstrated inhibitory effects on the growth of various cancer cell lines, particularly lung cancer cells (A549).
- Case Study : In a study examining various pyrazole derivatives, it was found that compounds similar to this compound exhibited significant growth inhibition in A549 cells, with some derivatives inducing apoptosis at specific concentrations .
The mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and cyclin A2, which play critical roles in cell cycle regulation. By targeting these proteins, the compound may disrupt cancer cell proliferation.
Other Biological Activities
Beyond its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Some derivatives have displayed antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
- Lung Cancer Study : A series of novel pyrazole derivatives were synthesized and tested against A549 cells. The study concluded that specific structural modifications enhanced anticancer activity significantly .
- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of hydrazone derivatives, including those based on the pyrazole framework. Results indicated notable activity against Gram-positive bacteria .
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide exhibits significant anticancer properties. It has been shown to target key proteins involved in cell cycle regulation, such as cyclin A2 and cyclin-dependent kinase 2. These targets are crucial in cancer biology, making this compound a promising candidate for further development as an anticancer agent.
- Mechanism of Action : The compound's ability to inhibit cell proliferation has been documented in various cancer cell lines, demonstrating its potential as a lead compound for cancer therapy .
- Case Studies : In vitro assays have reported IC50 values indicating effective cytotoxicity against several cancer types, including lung and breast cancers .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various bacterial and fungal strains. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria.
- Antibacterial Studies : Several studies have demonstrated that pyrazole derivatives exhibit significant antibacterial activity, with some compounds achieving MIC values as low as 12.5 mg/mL against pathogenic bacteria .
- Antifungal Activity : The compound has also been evaluated for antifungal activity, with results indicating effectiveness against strains such as Candida species .
Other Potential Applications
Beyond its anticancer and antimicrobial properties, there is ongoing research into other therapeutic applications of This compound , including:
- Anti-inflammatory Effects : Preliminary studies suggest possible anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Antioxidant Activity : The compound may exhibit antioxidant effects, contributing to its overall therapeutic profile.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure is compared below with key analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Functional Groups : Hydroxyl groups (target compound, ) enable hydrogen bonding, while methoxy () and chloro () groups modulate electronic effects.
- Electron Effects : Electron-withdrawing groups (e.g., Cl in E-DPPC) may enhance binding to biological targets, whereas methoxy groups improve solubility .
Physicochemical Properties
Lipophilicity and Bioavailability :
- The target compound’s naphthalene ring increases logP (predicted higher lipophilicity) compared to phenyl analogs . This could enhance membrane permeability but reduce aqueous solubility.
- The 3-hydroxy-4-methoxyphenyl analog () balances hydrophilicity and lipophilicity due to its polar methoxy group.
Molecular Weight :
- The target compound (320.35 g/mol) exceeds the typical threshold for drug-likeness (500 g/mol), but its analogs (270–347 g/mol) remain within favorable ranges .
Crystallographic and Spectroscopic Data
- X-ray Diffraction : Compounds like E-DPPC () and E-MBPC () have confirmed E-configurations via single-crystal studies. Similar methods would validate the target compound’s structure.
- Hirshfeld Analysis : Applied to E-MBPC (), this technique revealed intermolecular interactions dominated by H-bonding and van der Waals forces, likely applicable to the target compound.
Q & A
Q. What are the standard synthetic routes and key characterization techniques for this compound?
The compound is typically synthesized via Schiff base condensation between a pyrazole-3-carbohydrazide derivative and a substituted aromatic aldehyde. Key steps include refluxing in ethanol with catalytic acid (e.g., acetic acid) to facilitate imine bond formation. Characterization involves:
Q. How is single-crystal X-ray diffraction applied to validate the structure?
Crystals are grown via slow evaporation of a saturated solution. Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural refinement is performed with SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are positioned geometrically. Validation metrics (R-factor, wR₂) ensure structural reliability .
Q. What spectroscopic methods resolve ambiguities in tautomeric forms?
- NMR : Distinct chemical shifts for keto-enol tautomers (e.g., enolic OH proton at δ 12–14 ppm).
- UV-Vis : Solvent-dependent absorption bands (e.g., λmax shifts in polar solvents due to stabilization of enol form).
- ESI-MS : Molecular ion peaks confirm the expected mass-to-charge ratio .
Advanced Research Questions
Q. How to optimize DFT parameters for electronic structure analysis?
Hybrid functionals (e.g., B3LYP) with split-valence basis sets (e.g., 6-311G**) balance accuracy and computational cost. Solvent effects are modeled via the IEFPCM framework. Key outputs include:
- Frontier molecular orbitals (HOMO-LUMO gap).
- Natural Bond Orbital (NBO) analysis for charge transfer.
- Atoms-in-Molecules (AIM) topology for bonding interactions .
Q. What strategies address discrepancies in bioactivity between similar derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, improving receptor binding.
- Molecular docking : AutoDock Vina or GOLD software evaluates binding affinities to target proteins (e.g., anticonvulsant targets like GABA receptors). Adjust protonation states and solvent models (e.g., explicit water) to refine docking poses .
Q. How to refine anisotropic displacement parameters in crystallography?
In SHELXL, apply the ANIS command to model anisotropic thermal motion. Validate via:
- Residual electron density maps (Δρ < 0.5 eÅ⁻³).
- Hirshfeld surface analysis for intermolecular interactions.
- PLATON checks for missed symmetry or twinning .
Q. What experimental designs mitigate solvent effects in spectroscopic studies?
- Polar aprotic solvents (e.g., DMSO): Stabilize ionic forms via strong dipole interactions.
- Temperature-controlled NMR : Suppress dynamic processes (e.g., tautomerization) at lower temperatures.
- Viscosity studies : Correlate solvent viscosity with rotational relaxation times in fluorescence spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
